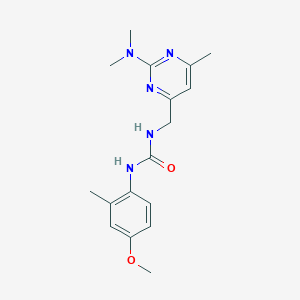
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's IUPAC name is N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea. It has a molecular formula of C20H27N7O2 and a molecular weight of approximately 397.48 g/mol. The structure features a urea linkage, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in various cellular processes including proliferation, differentiation, and survival . By inhibiting these receptors, the compound can potentially block pathways that lead to tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly those overexpressing FGFR3. For instance, it has shown promising results in RT112 bladder cancer xenograft models, highlighting its potential as a new therapeutic agent .
Inhibition of Angiogenesis
The compound also plays a role in inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is crucial in tumor growth as tumors require a blood supply to grow and metastasize. The inhibition of FGFRs by this compound disrupts the signaling pathways necessary for angiogenesis, thereby limiting tumor progression .
Comparative Biological Activity Data
Case Studies
- Bladder Cancer Study : In a study involving bladder cancer xenografts, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to target FGFR3 effectively, leading to reduced cell proliferation and increased apoptosis within the tumors .
- Breast Cancer Research : Additional studies have suggested that compounds with similar structures can inhibit breast cancer cell lines through similar mechanisms involving FGFR inhibition. This indicates a broader applicability of the compound in various cancer types .
特性
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-8-14(24-5)6-7-15(11)21-17(23)18-10-13-9-12(2)19-16(20-13)22(3)4/h6-9H,10H2,1-5H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTYFBOKTVTJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














